molecular formula C20H18ClNO3S2 B5416602 (5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5416602
M. Wt: 419.9 g/mol
InChI Key: RUHUWQTXFYNFOA-LDADJPATSA-N
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Description

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with a chlorinated phenoxy group, enhancing its chemical properties.

Properties

IUPAC Name

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-13-10-16(6-7-17(13)21)25-9-3-8-24-15-5-2-4-14(11-15)12-18-19(23)22-20(26)27-18/h2,4-7,10-12H,3,8-9H2,1H3,(H,22,23,26)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHUWQTXFYNFOA-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a chlorinated phenol reacts with an appropriate alkyl halide.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired thiazolidinone derivative under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Introduction of various functional groups replacing the chlorine atom.

Scientific Research Applications

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are modulated by the compound.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Allopurinol Related Compounds: Compounds with similar structural motifs used in pharmaceuticals.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar antioxidants.

Uniqueness

(5E)-5-[[3-[3-(4-chloro-3-methylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of a thiazolidinone core and a chlorinated phenoxy group, which imparts distinct chemical and biological properties.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

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